Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate is a chemical compound with the molecular formula C13H13NO3. It is a derivative of indole, a bicyclic aromatic heterocycle, and is used as a research chemical in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate typically involves the esterification of 5-methylindole-3-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-indoleacetic acid: Similar in structure but with a methoxy group at the 5-position.
3-Indoleacetic acid: Lacks the ethyl ester group and has different biological activities.
Uniqueness
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .
Biological Activity
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate is a compound belonging to the indole family, noted for its unique bicyclic structure that combines a six-membered benzene ring with a five-membered nitrogen-containing pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C12H13NO3
- Molecular Weight : 231.25 g/mol
- Structure : Features a methyl group at the 5-position and an ester group at the 2-position of the indole ring.
The structural characteristics of this compound contribute to its ability to interact with various biological targets, influencing cellular pathways and potentially leading to therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies:
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.
- It has been reported to interact with topoisomerase IIα, an enzyme crucial for DNA replication, thereby inhibiting cancer cell proliferation.
-
Case Studies :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values comparable to established anticancer drugs.
- A study indicated that treatment with this compound led to a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer agent.
Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
Antimicrobial | Various Bacterial Strains | N/A | Inhibition of growth |
Anticancer | SMMC-7721 | 0.56 ± 0.08 | Induction of apoptosis via ROS |
Anticancer | HepG2 | 0.91 ± 0.13 | Inhibition of topoisomerase IIα |
Potential Applications
The diverse biological activities of this compound suggest potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Research Tools : For studying cellular mechanisms related to apoptosis and cell proliferation.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)10-7-14-11-5-4-8(2)6-9(10)11/h4-7,14H,3H2,1-2H3 |
InChI Key |
AXDHOUVFLBQVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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